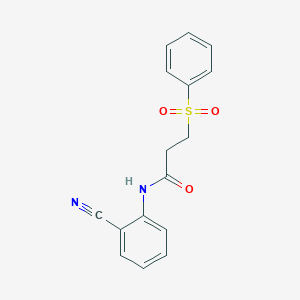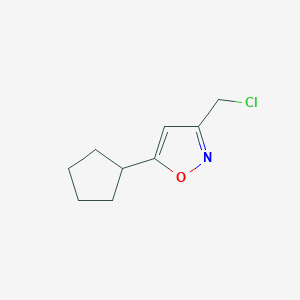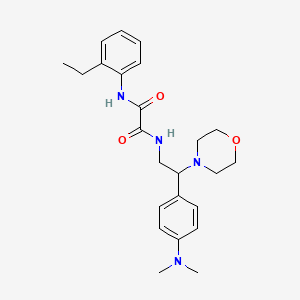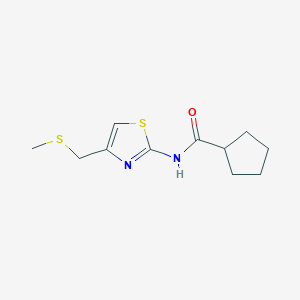
3-(2,6-dichlorobenzyl)-2-methyl-1-(3-pyridinylmethyl)-4(1H)-pyridinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,6-dichlorobenzyl)-2-methyl-1-(3-pyridinylmethyl)-4(1H)-pyridinone, also known as 3-DCBP, is a synthetic compound that has been studied for its potential applications in scientific research. It is a pyridine-based molecule with a chlorine-substituted benzyl group and a methyl group at the 2-position. 3-DCBP has been found to have a wide range of biochemical and physiological effects, making it a useful tool for researchers.
Mécanisme D'action
3-(2,6-dichlorobenzyl)-2-methyl-1-(3-pyridinylmethyl)-4(1H)-pyridinone is thought to act by binding to specific receptors on the cell surface. These receptors, when activated, can lead to changes in the expression of genes, enzymes, and proteins involved in various cellular processes. The exact mechanism of action of this compound is still not fully understood, but it is believed to involve the activation of several signaling pathways.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. In cell culture studies, it has been shown to induce the expression of genes involved in cell death. It has also been found to inhibit the activity of several enzymes involved in metabolic pathways. Additionally, it has been found to modulate the activity of proteins involved in signal transduction pathways.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 3-(2,6-dichlorobenzyl)-2-methyl-1-(3-pyridinylmethyl)-4(1H)-pyridinone in lab experiments has several advantages. It is a relatively simple compound to synthesize, and it can be easily purified using column chromatography. Additionally, it has been found to have a wide range of biochemical and physiological effects, making it a useful tool for researchers. However, there are also some limitations to its use. For example, the exact mechanism of action of this compound is still not fully understood, and its effects on different cell types and organisms may vary.
Orientations Futures
Given its potential applications in scientific research, there are several potential future directions for 3-(2,6-dichlorobenzyl)-2-methyl-1-(3-pyridinylmethyl)-4(1H)-pyridinone. One potential direction is to further study its mechanism of action and the effects of different compounds on its activity. Additionally, further studies could be conducted to investigate its effects on different cell types and organisms. Finally, further research could be conducted to explore its potential applications in drug development.
Méthodes De Synthèse
3-(2,6-dichlorobenzyl)-2-methyl-1-(3-pyridinylmethyl)-4(1H)-pyridinone can be synthesized through a two-step reaction. The first step involves the reaction of 2,6-dichlorobenzaldehyde with 3-pyridyl methylpyridine in acidic conditions. This reaction yields the desired product, this compound, along with some byproducts. The second step involves the purification of the product using column chromatography. The product can then be collected and stored for further use.
Applications De Recherche Scientifique
3-(2,6-dichlorobenzyl)-2-methyl-1-(3-pyridinylmethyl)-4(1H)-pyridinone has been studied for its potential applications in scientific research. It has been found to be a useful tool for studying the effects of various compounds on cell function. For example, it has been used to study the effects of different compounds on the expression of genes involved in cell death. It has also been used to study the effects of different compounds on the activity of enzymes involved in metabolic pathways. Additionally, it has been used to study the effects of different compounds on the activity of proteins involved in signal transduction pathways.
Propriétés
IUPAC Name |
3-[(2,6-dichlorophenyl)methyl]-2-methyl-1-(pyridin-3-ylmethyl)pyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2O/c1-13-15(10-16-17(20)5-2-6-18(16)21)19(24)7-9-23(13)12-14-4-3-8-22-11-14/h2-9,11H,10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMUNPOZSXKDKCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=CN1CC2=CN=CC=C2)CC3=C(C=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-(2-fluorophenyl)-2-[1-(2-methoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2457065.png)


![4-(4-Bromo-phenyl)-5-(4-tert-butyl-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B2457070.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(ethylthio)benzamide](/img/structure/B2457071.png)
![Methyl 5-oxa-8-azaspiro[3.5]nonane-9-carboxylate;hydrochloride](/img/structure/B2457072.png)
![3-(4-methoxyphenyl)-9-propyl-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B2457074.png)

